3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid
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Overview
Description
3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-methylpyrazole-5-carboxylic acid with benzyl chloroformate to introduce the carbobenzyloxy group. This reaction is usually carried out under basic conditions using a base such as triethylamine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid can be compared with other similar compounds, such as:
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is a potent and selective D-amino acid oxidase inhibitor, used in the study of oxidative stress and pain management.
3 (5)-Aminopyrazoles: These compounds are precursors in the synthesis of condensed heterocyclic systems and have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13N3O4 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-methyl-5-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O4/c1-16-10(12(17)18)7-11(15-16)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)(H,14,15,19) |
InChI Key |
LROFKMVTEXCURS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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